![molecular formula C17H19ClN6OS B2795146 4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide CAS No. 2034243-25-7](/img/structure/B2795146.png)
4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide
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Description
4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H19ClN6OS and its molecular weight is 390.89. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Indole derivatives, such as our compound of interest, have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cell lines, including breast, lung, and colon cancer. The compound’s unique structure may interfere with cell proliferation, induce apoptosis, or inhibit specific signaling pathways. Further studies are needed to elucidate its precise mechanisms and optimize its efficacy .
Antimicrobial Properties
Indole-based compounds often exhibit antimicrobial activity. Our compound could be explored as a novel antimicrobial agent against bacteria, fungi, or parasites. Researchers could assess its potency against specific pathogens, evaluate its safety profile, and investigate potential synergies with existing antibiotics .
Anti-inflammatory Effects
Indoles have been linked to anti-inflammatory properties. Our compound might modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, or neuroinflammation. Preclinical studies could explore its impact on cytokines, immune cells, and tissue inflammation .
Neuroprotective Potential
Given the compound’s structural features, it could have neuroprotective effects. Researchers might investigate its ability to prevent neurodegeneration, enhance neuronal survival, or mitigate oxidative stress. Animal models and in vitro assays could provide insights into its neuroprotective mechanisms .
Metabolic Disorders
Indole derivatives have been studied for their impact on metabolic disorders, including diabetes and obesity. Our compound could be evaluated for its effects on glucose homeostasis, lipid metabolism, and insulin sensitivity. Animal models and cellular assays would be informative in this context .
Drug Development
Finally, our compound could serve as a scaffold for designing novel drugs. Medicinal chemists might modify its structure to enhance specific properties, such as solubility, bioavailability, or target selectivity. Computational modeling and synthetic chemistry efforts could guide these modifications .
properties
IUPAC Name |
4-chloro-1-ethyl-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN6OS/c1-2-24-10-12(18)14(22-24)15(25)20-11-5-8-23(9-6-11)17-21-13-4-3-7-19-16(13)26-17/h3-4,7,10-11H,2,5-6,8-9H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFOJIQAVQTAFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2CCN(CC2)C3=NC4=C(S3)N=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide |
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